Cas no 10569-67-2 ([1,1':2',1''-Terphenyl]-4'-amine)

[1,1':2',1''-Terphenyl]-4'-amine is a high-purity aromatic amine compound characterized by its rigid terphenyl backbone and functional amine group. This structure imparts excellent thermal stability and electronic properties, making it suitable for applications in organic electronics, such as hole-transport materials in OLEDs or as a building block for conjugated polymers. The compound’s planar configuration enhances π-π stacking interactions, improving charge transport efficiency. Its amine group also allows for further functionalization, enabling tailored modifications for specific synthetic or material science applications. Available in research-grade purity, it is ideal for advanced studies in optoelectronics and molecular engineering.
[1,1':2',1''-Terphenyl]-4'-amine structure
10569-67-2 structure
Product name:[1,1':2',1''-Terphenyl]-4'-amine
CAS No:10569-67-2
MF:C18H15N
MW:245.318404436111
CID:174854
PubChem ID:350075

[1,1':2',1''-Terphenyl]-4'-amine Chemical and Physical Properties

Names and Identifiers

    • [1,1':2',1''-Terphenyl]-4'-amine
    • 3,4-diphenylaniline
    • 3,4-Diphenyl-anilin
    • 3.4-Diphenyl-anilin
    • 4'-amino-o-terphenyl
    • 4-Amino-o-terphenyl
    • AC1L6VI6
    • AG-A-48171
    • CTK0H8550
    • NSC506444
    • OR8915
    • SureCN4454543
    • DTXSID40325426
    • SB80947
    • SCHEMBL4454543
    • 10569-67-2
    • NSC-506444
    • MFCD08543453
    • G63350
    • DB-261928
    • Inchi: InChI=1S/C18H15N/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H,19H2
    • InChI Key: SGNQTSWLIUHTQZ-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(N)C=C2C2C=CC=CC=2)C=CC=CC=1

Computed Properties

  • Exact Mass: 245.12055
  • Monoisotopic Mass: 245.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 4.5

Experimental Properties

  • PSA: 26.02
  • LogP: 5.18400

[1,1':2',1''-Terphenyl]-4'-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P007G0S-5g
[1,1':2',1''-Terphenyl]-4'-amine
10569-67-2 95%
5g
$55.00 2023-12-26
abcr
AB248057-1g
3,4-Diphenylaniline; .
10569-67-2
1g
€90.80 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1639826-1g
[1,1':2',1''-Terphenyl]-4'-amine
10569-67-2 98%
1g
¥126.00 2024-08-09
1PlusChem
1P007G0S-1g
[1,1':2',1''-Terphenyl]-4'-amine
10569-67-2 95%
1g
$17.00 2023-12-26
A2B Chem LLC
AD46556-1g
[1,1':2',1''-Terphenyl]-4'-amine
10569-67-2 95%
1g
$16.00 2024-04-20
abcr
AB248057-5g
3,4-Diphenylaniline; .
10569-67-2
5g
€156.40 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1639826-5g
[1,1':2',1''-Terphenyl]-4'-amine
10569-67-2 98%
5g
¥516.00 2024-08-09
A2B Chem LLC
AD46556-5g
[1,1':2',1''-Terphenyl]-4'-amine
10569-67-2 95%
5g
$49.00 2024-04-20
Aaron
AR007G94-1g
[1,1':2',1''-TERPHENYL]-4'-AMINE
10569-67-2 95%
1g
$17.00 2025-02-13
Aaron
AR007G94-5g
[1,1':2',1''-TERPHENYL]-4'-AMINE
10569-67-2 95%
5g
$59.00 2025-02-13

[1,1':2',1''-Terphenyl]-4'-amine Related Literature

Additional information on [1,1':2',1''-Terphenyl]-4'-amine

Recent Advances in the Application of [1,1':2',1''-Terphenyl]-4'-amine (CAS: 10569-67-2) in Chemical Biology and Pharmaceutical Research

The compound [1,1':2',1''-Terphenyl]-4'-amine (CAS: 10569-67-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the importance of [1,1':2',1''-Terphenyl]-4'-amine as a versatile scaffold in medicinal chemistry. Its rigid terphenyl core and terminal amine group make it particularly suitable for designing enzyme inhibitors and receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing novel kinase inhibitors, showing promising activity against several cancer-related protein kinases.

In terms of synthetic approaches, researchers have developed more efficient methods for producing [1,1':2',1''-Terphenyl]-4'-amine with higher yields and purity. A recent breakthrough published in Organic Letters (2024) described a palladium-catalyzed cross-coupling strategy that significantly improved the synthesis efficiency, reducing production costs and making the compound more accessible for research purposes.

The compound's biological activity has been extensively studied in various disease models. Notably, its derivatives have shown remarkable activity in neurodegenerative disease models, particularly in modulating protein aggregation processes associated with Alzheimer's and Parkinson's diseases. The precise mechanism of action appears to involve interference with amyloid fibril formation, as demonstrated in a 2024 Nature Chemical Biology publication.

From a pharmaceutical development perspective, [1,1':2',1''-Terphenyl]-4'-amine derivatives are being explored as potential candidates for treating inflammatory disorders. Recent preclinical studies have shown that certain modifications to the core structure can enhance selectivity for specific inflammatory pathways while maintaining favorable pharmacokinetic properties.

Looking forward, researchers are particularly excited about the potential of [1,1':2',1''-Terphenyl]-4'-amine in targeted drug delivery systems. Its structural features allow for easy conjugation with various targeting moieties, and preliminary studies suggest these conjugates can effectively deliver therapeutic payloads to specific tissues or cells. This application could significantly improve the therapeutic index of various drugs while reducing systemic side effects.

In conclusion, [1,1':2',1''-Terphenyl]-4'-amine (CAS: 10569-67-2) represents a promising molecular scaffold with diverse applications in drug discovery and development. The recent advances in its synthesis, coupled with growing understanding of its biological activities, position this compound as a valuable tool for addressing various therapeutic challenges. Future research directions likely will focus on optimizing its pharmacological properties and exploring novel applications in precision medicine.

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